Benzyl-PEG5-THP
Description
Contextualization of Molecular Linker Design in Contemporary Biomedical Sciences
Molecular linkers are critical components in the design of advanced bioconjugates, serving as bridges between different molecular entities. In contemporary biomedical sciences, linker design is paramount for optimizing the performance of therapeutic modalities such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes fiercepharma.comamericanpharmaceuticalreview.comnjbio.comnih.gov. The strategic selection and synthesis of linkers dictate the stability, solubility, targeting efficiency, and release kinetics of the attached payload or functional moiety. Advances in linker chemistry allow for the creation of "smart drugs" that can retain potency while tethered or ensure controlled release at specific sites, thereby enhancing efficacy and minimizing off-target effects nih.gov. For instance, linker technologies have significantly improved the performance of antibody-payload combinations in ADCs, making linker design a key area of innovation fiercepharma.comamericanpharmaceuticalreview.com. Furthermore, stimuli-responsive linkers are being developed to respond to specific biomarkers or environmental cues, enabling targeted activation of imaging agents or drug release nih.gov. The ability to precisely control conjugation processes and linker architectures is essential for producing homogeneous bioconjugates with reliable pharmacological properties fiercepharma.comamericanpharmaceuticalreview.com.
Strategic Significance of Poly(ethylene glycol) (PEG) in Bioconjugation and Material Functionalization
Poly(ethylene glycol) (PEG), a hydrophilic, biocompatible, and non-immunogenic polymer, has become a cornerstone in bioconjugation and material functionalization sigmaaldrich.comsigmaaldrich.comucl.ac.belabinsights.nlwikipedia.orgnih.govrsc.org. Its strategic significance stems from its ability to confer a range of advantageous properties when conjugated to biomolecules or nanoparticles. PEGylation, the process of attaching PEG chains, can significantly improve the pharmacokinetic profile of therapeutic agents by increasing their solubility, enhancing stability, reducing degradation by metabolic enzymes, and decreasing immunogenicity and antigenicity sigmaaldrich.comucl.ac.bewikipedia.orgnih.govrsc.orgnih.gov. This "stealth effect" allows PEGylated entities to evade rapid clearance by the immune system and kidneys, prolonging their circulation time in the body and reducing dosing frequency sigmaaldrich.comwikipedia.orgnih.gov.
PEG's versatility is further amplified by its ability to be synthesized in various forms, including linear, branched, and multi-arm geometries, and to be activated with a wide array of reactive functional end groups for conjugation sigmaaldrich.comwikipedia.org. These functionalized PEGs enable diverse conjugation chemistries, such as reactions with amines, thiols, or carboxylic acids, making them suitable for attaching to proteins, peptides, oligonucleotides, small molecules, and nanoparticles sigmaaldrich.comsigmaaldrich.comrsc.orggbibio.com. In drug delivery, PEG-based linkers are employed in ADCs and as surface coatings for nanoparticles to improve systemic delivery sigmaaldrich.com. PEG hydrogels, formed by crosslinking PEG chains, are also widely used in tissue engineering and drug delivery due to their water-swollen, three-dimensional network structure sigmaaldrich.comnih.gov. The market for PEG-modified drugs is substantial and growing, underscoring PEG's critical role in advancing pharmaceutical and biotechnological applications labinsights.nl.
Rationale for Investigating Benzyl-PEG5-THP as a Multifunctional Chemical Biology Tool
The investigation of specific linker molecules like this compound is driven by the need for versatile tools in chemical biology that can facilitate complex molecular designs. This compound combines several key structural features that contribute to its utility: a benzyl (B1604629) group, a PEG5 chain (five ethylene (B1197577) glycol units), and a tetrahydropyran (B127337) (THP) moiety broadpharm.commedchemexpress.comsigmaaldrich.comglpbio.com.
The benzyl group often serves as a stable terminal moiety or can be used as a protecting group that can be removed under specific conditions, such as hydrogenolysis broadpharm.comcreative-biolabs.comchemsrc.comresearchgate.net. This allows for controlled functionalization or modification at a later stage of synthesis.
The PEG5 chain provides the characteristic benefits of PEGylation: enhanced water solubility, increased hydrodynamic size, and improved pharmacokinetic properties such as prolonged circulation time and reduced immunogenicity sigmaaldrich.comwikipedia.orgnih.govrsc.orgnih.gov. The "5" in PEG5 indicates a specific length of the PEG chain, typically corresponding to a molecular weight of around 220 Da (5 x 44 Da/unit), offering a balance of flexibility and shielding properties sigmaaldrich.com.
The tetrahydropyran (THP) group is commonly employed as an acid-labile protecting group for alcohols broadpharm.combroadpharm.comaxispharm.com. In the context of this compound, the THP group is likely situated at one terminus of the PEG chain, protecting a hydroxyl group. This THP moiety can be selectively removed under acidic conditions, revealing a reactive hydroxyl group that can then be further derivatized or conjugated to other molecules broadpharm.combroadpharm.com. This acid-labile deprotection strategy is valuable for sequential synthesis or for creating linkers that can be activated under specific pH conditions.
The combination of these features makes this compound a multifunctional tool. It can act as a flexible, hydrophilic spacer with defined termini that can be selectively deprotected and functionalized. Such linkers are valuable in the synthesis of complex biomolecules, PROTACs (Proteolysis Targeting Chimeras), and other chemical biology probes where precise control over molecular architecture and reactivity is crucial medchemexpress.comglpbio.comrsc.orgmedchemexpress.com. The presence of both a benzyl group and a THP-protected hydroxyl group on opposite ends of the PEG chain allows for orthogonal chemical strategies in synthesis and conjugation.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O7/c1-2-6-21(7-3-1)20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-29-22-8-4-5-9-28-22/h1-3,6-7,22H,4-5,8-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPIBUKQARHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Benzyl Peg5 Thp
Regioselective Synthesis of the Core PEGylated Tetrahydropyranyl Intermediate
The synthesis of a PEGylated intermediate with a THP protecting group at one terminus and a reactive hydroxyl group at the other is a crucial step. This can be achieved through the regioselective protection of pentaethylene glycol (PEG5-diol). A common approach involves the mono-protection of one hydroxyl group of PEG5-diol with the tetrahydropyranyl (THP) group. This is typically carried out by reacting PEG5-diol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) broadpharm.comaxispharm.comorganic-chemistry.org.
The reaction conditions are controlled to favor mono-protection, often by using a slight excess of the PEG diol or by carefully controlling the stoichiometry of DHP and catalyst. The resulting THP-PEG5-OH intermediate possesses a THP-protected hydroxyl group and a free hydroxyl group at the other terminus, ready for subsequent functionalization broadpharm.comxunlan.netmedchemexpress.combroadpharm.commedchemexpress.comtargetmol.comchemicalbook.com.
A plausible synthesis route for Benzyl-PEG5-THP could involve first synthesizing THP-PEG5-OH, followed by benzylation of the free hydroxyl. Alternatively, one could first synthesize Benzyl-PEG5-OH and then introduce the THP group. The choice of sequence can depend on the relative reactivity and stability of the intermediates and protecting groups under the reaction conditions.
Functionalization of the Benzyl (B1604629) Moiety for Diverse Conjugation Applications
The benzyl group in this compound primarily serves as a protecting group for one end of the PEG chain. However, the benzyl ether linkage itself, or the phenyl ring of the benzyl group, can be leveraged for specific conjugation strategies or further derivatization.
The benzyl ether can be cleaved via hydrogenolysis, liberating a free hydroxyl group that can then be functionalized with various reactive moieties (e.g., NHS esters, maleimides, alkynes, azides) suitable for bioconjugation broadpharm.comacs.org. This deprotection step, typically performed using hydrogen gas in the presence of a palladium catalyst (Pd/C), is orthogonal to the acid-labile THP group broadpharm.com.
Furthermore, the phenyl ring of the benzyl group can, in principle, be modified through electrophilic aromatic substitution reactions, although this is less common when the benzyl group is employed as a simple protecting group for a PEG linker. The primary utility of the benzyl terminus in such linkers often lies in its role as a stable protecting group that can be selectively removed to reveal a reactive hydroxyl group for subsequent attachment to biomolecules or other chemical entities acs.orgbroadpharm.com.
Orthogonal Protecting Group Chemistry: Emphasis on Tetrahydropyranyl (THP) and Benzyl Groups
The utility of this compound in complex syntheses is largely attributed to the orthogonal nature of its benzyl and THP protecting groups. Orthogonal protection allows for the selective removal of one protecting group without affecting the other, enabling stepwise functionalization of the PEG chain broadpharm.comacs.orgCurrent time information in Bangalore, IN.google.comrsc.org.
The tetrahydropyranyl (THP) group is an acetal (B89532) that functions as a protecting group for alcohols and thiols. Its key characteristic is its lability under acidic conditions. THP ethers are stable to a wide range of reagents, including strong bases, nucleophiles, Grignard reagents, and reducing agents broadpharm.comaxispharm.comorganic-chemistry.org. This stability allows for various chemical transformations to be performed on other parts of a molecule while the THP group remains intact. The deprotection of THP ethers is typically achieved by treatment with mild aqueous acids, such as dilute HCl, acetic acid, or p-toluenesulfonic acid (TsOH), often in the presence of an alcohol co-solvent like methanol (B129727) or ethanol (B145695) broadpharm.comaxispharm.comorganic-chemistry.org.
The differential stability of THP and benzyl protecting groups is critical for orthogonal strategies. Benzyl ethers are significantly more stable to acidic conditions than THP ethers broadpharm.comacs.org. This difference allows for the selective removal of the THP group under mild acidic conditions (e.g., TsOH in MeOH) while leaving the benzyl ether intact acs.orgbeilstein-journals.org. Conversely, the benzyl group can be removed via catalytic hydrogenolysis (H₂, Pd/C) or Birch reduction, conditions to which THP ethers are generally stable broadpharm.com. This orthogonality enables chemists to selectively unmask one end of the PEG linker while the other remains protected, facilitating sequential conjugation steps acs.orgbeilstein-journals.org.
Table 1: Orthogonal Deprotection Conditions for THP and Benzyl Groups
| Protecting Group | Deprotection Reagent/Conditions | Stability of Other Group |
| THP | Mild Acid (e.g., TsOH, PPTS, dilute HCl in MeOH/H₂O) | Benzyl Ether (Stable) |
| Benzyl | Hydrogenolysis (H₂, Pd/C) or Birch Reduction (Na, NH₃(l)) | THP Ether (Stable) |
Control of Stereochemical Purity in THP-Protected PEGylated Intermediates
The formation of a THP ether from an alcohol and DHP introduces a new stereocenter at the anomeric carbon of the tetrahydropyran (B127337) ring. If the alcohol substrate is chiral, this can lead to the formation of diastereomeric mixtures of THP ethers. In the case of PEGylated compounds like this compound, the PEG chain itself is achiral. However, the THP moiety still generates a stereocenter. Consequently, THP-protected PEG derivatives are typically obtained as a mixture of anomers (α and β isomers) organic-chemistry.orgiris-biotech.de.
While these anomeric mixtures can be detected by analytical techniques such as HPLC or NMR, they are generally accepted in the context of linker synthesis. The stereocenters are transient, as the THP group is usually removed during subsequent synthetic steps. The presence of these anomers typically does not impede the intended conjugation or biological activity of the final product, as the linker's primary function is to connect two molecular entities and provide favorable pharmacokinetic properties.
Chemical Reactivity and Mechanistic Studies of Benzyl Peg5 Thp
Cleavage Kinetics and Mechanisms of the Tetrahydropyranyl (THP) Protecting Group
The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols and phenols due to its stability in a wide range of non-acidic conditions and its susceptibility to acidic cleavage. organic-chemistry.orgresearchgate.net The introduction of a THP ether to a molecule creates an additional stereocenter, which can result in the formation of diastereomers. rsc.org
pH-Responsive Cleavage Dynamics of THP-Linkages
The cleavage of the THP ether linkage is highly responsive to pH, proceeding readily under acidic conditions. organic-chemistry.orgtotal-synthesis.com The deprotection mechanism involves acid-catalyzed hydrolysis of the acetal (B89532). total-synthesis.compku.edu.cn The reaction is initiated by protonation of the ether oxygen, followed by cleavage of the C-O bond to form a stabilized carbocation intermediate. total-synthesis.com This intermediate then reacts with a nucleophile, such as water or an alcohol, to yield the deprotected alcohol and a byproduct derived from the THP moiety. total-synthesis.com
The rate of this acid-catalyzed hydrolysis is dependent on the pH of the solution, with faster cleavage occurring at lower pH values. beilstein-journals.org For instance, studies on related THP-protected compounds have shown that the half-life of the protecting group can be significantly reduced by lowering the pH. beilstein-journals.org The cleavage can be achieved using various acidic reagents, including aqueous acetic acid, p-toluenesulfonic acid in methanol (B129727), or trifluoroacetic acid (TFA). nih.govwikipedia.org In some cases, even the presence of small quantities of acid, such as HCl impurities in palladium on carbon (Pd/C) catalysts, can lead to the cleavage of THP ethers during hydrogenation reactions in a protic solvent like ethanol (B145695). researchgate.net
Table 1: Conditions for THP-Ether Cleavage
| Reagent/Condition | Solvent | Comments | Reference |
|---|---|---|---|
| Acetic Acid | THF/Water | Standard acidic hydrolysis. | wikipedia.org |
| p-Toluenesulfonic acid | Methanol | Effective for alcoholysis. | wikipedia.org |
| Trifluoroacetic acid (TFA) | Dichloromethane | Used in solid-phase peptide synthesis cleavage. | iris-biotech.de |
| Pd/C (with HCl impurity) | Ethanol | Inadvertent deprotection during hydrogenation. | researchgate.net |
| Copper(II) Chloride Dihydrate | Ethanol | Catalytic deprotection. | pku.edu.cn |
Reactivity Profile of the Benzyl (B1604629) Terminal for Subsequent Bioconjugation Reactions
The benzyl group at the terminus of the Benzyl-PEG5-THP molecule serves as a reactive handle for bioconjugation. Benzyl groups can be functionalized to participate in various conjugation reactions. For instance, conversion to a benzyl halide or a similar reactive derivative allows for nucleophilic substitution reactions with moieties on biomolecules, such as the sulfhydryl group of cysteine or the amino group of lysine (B10760008). broadpharm.com
The reactivity of the benzyl group can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. pnas.org Conversely, electron-donating groups can decrease this reactivity. pnas.org The choice of reaction conditions, including pH and solvent, also plays a critical role in the efficiency and selectivity of the conjugation reaction. pnas.orgnumberanalytics.com For example, the reaction of benzyl isothiocyanates with cysteine residues has been shown to be pH-dependent, with greater selectivity for cysteine over lysine at near-neutral pH. rsc.orgrsc.org
Table 2: Potential Bioconjugation Reactions Involving the Benzyl Terminus
| Reactive Benzyl Derivative | Target Amino Acid | Reaction Type | Key Considerations | Reference |
|---|---|---|---|---|
| Benzyl bromide | Selenomethionine | Selenonium-forming ligation | pH-independent, chemoselective. | pnas.org |
| Benzyl isothiocyanate | Cysteine | Thiol addition | pH-dependent selectivity. | rsc.orgrsc.org |
| Benzaldehyde | Lysine | Mannich-type reaction | Requires specific reagents and conditions. | nih.gov |
| Benzyl azide (B81097) | Terminal alkyne | Click Chemistry (CuAAC) | Regioselective, requires copper catalyst. | acs.orgchemicalbook.com |
Stability and Degradation Pathways of the Poly(ethylene glycol) Oligomer Chain in Varied Chemical Environments
The poly(ethylene glycol) (PEG) chain is a key component of this compound, imparting hydrophilicity and other favorable properties. nih.govbiochempeg.com While generally considered stable, the PEG chain can undergo degradation under certain conditions. acs.orgtu-dresden.de
Oxidative degradation is a primary pathway for PEG degradation. acs.orgtu-dresden.de This can be initiated by exposure to oxygen, heat, radiation, or metal ions. acs.orgtu-dresden.de The process involves the formation of hydroperoxides, which can lead to chain scission and the generation of various byproducts, including formaldehyde, acetaldehyde, and formic acid. acs.org The presence of antioxidants can suppress this thermal-oxidative degradation. acs.org Photo-oxidation can also occur, leading to the formation of peroxy radicals and subsequent chain cleavage. acs.org
Impact of Linker Modalities on Conjugate Stability within Biological Milieus
The linker, in this case, the entire this compound molecule, plays a critical role in the stability and performance of the resulting bioconjugate. americanpharmaceuticalreview.comfrontiersin.org The design of the linker, including its length, flexibility, and the chemical nature of its bonds, can significantly impact the conjugate's pharmacokinetic profile and efficacy. acs.orgfrontiersin.org
A well-designed linker can enhance the stability of the conjugate by shielding it from enzymatic degradation or clearance by the immune system. americanpharmaceuticalreview.combiochempeg.com The hydrophilic PEG chain, for instance, can create a hydration shell that increases the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging its circulation time. ekb.egbiopharminternational.com
The stability of the linkage between the drug and the carrier is paramount. rsc.org Premature cleavage of the linker can lead to off-target toxicity, while insufficient cleavage at the target site can reduce the therapeutic efficacy. rsc.org The choice of cleavable or non-cleavable linkers is a key consideration in drug delivery design. frontiersin.org In the case of this compound, the acid-labile THP group allows for pH-triggered release in acidic environments, such as tumors or endosomes. organic-chemistry.orgtotal-synthesis.com The stability of the benzyl linkage to the biomolecule will depend on the specific conjugation chemistry employed. rsc.orgpnas.org
Applications in Advanced Bioconjugation and Chemical Biology
Integration of Benzyl-PEG5-THP in Click Chemistry Methodologies
Click chemistry, a class of reactions known for their high efficiency and specificity, is a cornerstone of modern bioconjugation. Derivatives of this compound are designed to participate in these powerful ligation reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.gov Benzyl-PEG5-Azide, a derivative of this compound, is a reagent that contains an azide group, making it suitable for CuAAC reactions with molecules containing alkyne groups. chemicalbook.comchemicalbook.com This strategy is widely employed for the synthesis of complex biomolecules and functional materials. chemicalbook.comchemicalbook.com The reaction is known for its reliability and the stable nature of the resulting 1,4-disubstituted triazole product. nih.govbeilstein-journals.org
The versatility of CuAAC allows for its application in diverse solvent systems and under various reaction conditions. beilstein-journals.org For instance, the cycloaddition of benzyl (B1604629) azide to phenylacetylene (B144264) can be achieved with low catalyst loading. nih.gov The reaction mechanism often involves the formation of a copper(I) acetylide species. beilstein-journals.org The efficiency of CuAAC has been demonstrated in the synthesis of various molecules, including functional polymers and cross-linked networks. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Benzyl azide and phenylacetylene | Polynuclear NHC-based copper catalyst | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative conversion can be achieved at 298-323 K. | nih.gov |
| Benzyl azide and phenylacetylene | Copper(I) acetate | 1,4-disubstituted 1,2,3-triazole | The reaction proceeds efficiently in various solvents at room temperature. | beilstein-journals.org |
| Benzyl azide and various alkynes | Exfoliated black phosphorous nanosheets (BPNs) under white LED/NIR light | Triazole products | NIR irradiation showed higher efficiency for the CuAAC reaction. | beilstein-journals.org |
| Benzyl azide and triethylgermanyl acetylene | CuSO4/NaAsc | Germanyl triazoles | The reaction is high yielding and tolerates various functional groups. | beilstein-journals.org |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. chemicalbook.com Derivatives of this compound containing an azide group can readily participate in SPAAC reactions. chemicalbook.comchemicalbook.com This approach is particularly valuable for in vivo and in vitro applications where biocompatibility is paramount. nih.gov The reaction of 4-dibenzocyclooctynol (DIBO) with azido-containing compounds proceeds rapidly to form stable triazoles. nih.gov
Role as a Cleavable Linker in Stimuli-Responsive Systems
The tetrahydropyranyl (THP) group in this compound is an acid-labile protecting group for alcohols. This property allows it to function as a cleavable linker in stimuli-responsive systems, releasing a payload under specific conditions. unirioja.es
The design of cleavable linkers is a critical aspect of developing targeted therapies. unirioja.es These linkers are designed to be stable in systemic circulation but to break down in response to specific triggers within the target microenvironment, such as a tumor. researchgate.net
pH-Responsive Release: Acid-cleavable linkers, like those based on acetals or hydrazones, exploit the lower pH of endosomes and lysosomes (pH 5-6) compared to the bloodstream (pH 7.4). unirioja.esescholarship.org The THP ether in this compound is susceptible to hydrolysis under acidic conditions, leading to the release of the conjugated molecule.
Reductive Release: Disulfide-based linkers are designed to be cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the extracellular space. unirioja.esresearchgate.net
Enzymatic Release: Linkers containing specific peptide sequences can be cleaved by enzymes that are overexpressed in tumor cells, such as cathepsins or β-glucuronidase. researchgate.netnih.gov
The ability to trigger drug release makes cleavable linkers, including derivatives of this compound, highly valuable in the design of antibody-drug conjugates (ADCs) and other prodrugs. unirioja.esbiochempeg.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The linker plays a crucial role in the efficacy and safety of an ADC by ensuring that the payload is released preferentially at the tumor site. fujifilm.com The hydrophilic PEG component of the linker can also improve the pharmacokinetic properties of the ADC. biochempeg.com
| Stimulus | Linker Chemistry | Release Mechanism | Target Compartment | Reference |
|---|---|---|---|---|
| Low pH | Acetal (B89532), Ketal, Hydrazone, THP ether | Acid-catalyzed hydrolysis | Endosomes, Lysosomes | unirioja.esescholarship.org |
| Reductive Environment | Disulfide bond | Thiol-disulfide exchange (e.g., with glutathione) | Cytoplasm | unirioja.es |
| Enzymatic Activity | Peptide (e.g., Val-Cit), Glucuronide, Phosphate | Enzymatic cleavage by proteases, β-glucuronidase, phosphatases | Lysosomes, Tumor microenvironment | nih.gov |
Utilization in Polymer-Drug Conjugates and Nanomaterial Functionalization
The conjugation of drugs to polymers can improve their solubility, extend their circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. researchgate.netnih.gov PEG is a widely used polymer for this purpose due to its biocompatibility and ability to reduce immunogenicity. dovepress.com Derivatives of this compound can be used to attach drugs to polymeric backbones. researchgate.netmdpi.com
Furthermore, the functionalization of nanomaterials with PEG chains, a process known as PEGylation, is critical for their in vivo applications. nih.gov PEGylation can enhance the stability of nanoparticles in biological fluids and prolong their blood circulation time by reducing clearance by the reticuloendothelial system. nih.govmdpi.com The benzyl and THP groups on this compound can serve as handles for attaching the linker to the nanoparticle surface, while the PEG chain provides the desired stealth properties. mdpi.comrsc.org This strategy has been applied to various nanomaterials, including gold nanoparticles and carbon nanotubes. nih.govrsc.org
Conjugation to Polymeric Micelles and Nanoparticles for Enhanced Targeting
Polymeric micelles and nanoparticles are advanced drug delivery systems designed to improve the therapeutic index of drugs, particularly those with poor water solubility. researchgate.netnih.gov These nanocarriers, typically ranging in size from 5 to 200 nm, are formed by the self-assembly of amphiphilic polymers in aqueous solutions. nih.gov The resulting structure consists of a hydrophobic core, which encapsulates the drug, and a hydrophilic shell that interfaces with the biological environment. nih.gov
The use of polyethylene (B3416737) glycol (PEG) is prevalent in the formation of the hydrophilic shell. nih.gov This "PEGylation" of the nanoparticle surface creates a "stealth" effect, which sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the reticuloendothelial system (RES). researchgate.net This leads to prolonged circulation times and increased potential for the nanocarrier to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. researchgate.net
This compound serves as a valuable building block for the synthesis of the amphiphilic polymers used to create these targeted drug delivery systems. Following the deprotection of the THP group to reveal a terminal hydroxyl, the resulting Benzyl-PEG5-Alcohol can be incorporated into a polymer backbone. In this context:
The PEG5 chain contributes to the formation of the hydrophilic corona, enhancing the nanoparticle's stability and biocompatibility. nih.gov
The benzyl group can be part of the hydrophobic block of the polymer, driving the self-assembly into the core-shell structure of the micelle or nanoparticle. unmc.edu
Researchers have explored various nanocarrier systems, including polymeric nanoparticles and micelles, to facilitate site-specific drug delivery. nih.gov The functionalization of these carriers with targeting ligands further enhances their efficacy. nih.gov Linkers like this compound are instrumental in attaching such ligands to the nanoparticle surface, bridging the carrier and the targeting moiety while maintaining optimal spacing and conformation for receptor binding.
Scaffold Design for Site-Specific Bioconjugation to Biomolecules
Site-specific bioconjugation is a powerful strategy to create precisely defined and homogeneous biomolecular conjugates, overcoming the heterogeneity associated with traditional, non-specific labeling methods that target abundant functional groups like lysine (B10760008) residues. nih.gov This controlled approach is essential for applications where the exact positioning and stoichiometry of a modification are critical for function, such as in antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). nih.govmedchemexpress.com
Molecular scaffolds are core structures used in chemical biology to build complex molecules with tailored properties and functions. rsc.orgmdpi.com this compound is an exemplary reagent for the construction of such molecular scaffolds. Its utility stems from its distinct functionalities:
THP-Protected Alcohol : The THP group is a protecting group that is stable under many reaction conditions but can be selectively removed with mild acid to reveal a reactive hydroxyl group. broadpharm.com This allows for the specific attachment of a biomolecule or another molecular entity at a precise location within the scaffold.
Benzyl Group : The benzyl group typically serves as a stable protecting group for another alcohol, which can be deprotected under different conditions (hydrogenolysis) than the THP group. creative-biolabs.combroadpharm.com This orthogonal protection strategy is fundamental in multi-step scaffold synthesis, enabling the sequential introduction of different functionalities.
This design allows this compound to be used in the step-wise assembly of heterobifunctional or multifunctional scaffolds. For instance, in the synthesis of PROTACs, which consist of two different ligands connected by a linker, precise control over the linker's length, flexibility, and attachment points is crucial for inducing the desired protein degradation. medchemexpress.com Reagents like this compound provide the necessary chemical handles and structural properties to build these sophisticated linkers, ensuring the final molecule can effectively bridge the target protein and an E3 ubiquitin ligase. medchemexpress.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 230620-74-3 | sigmaaldrich.com |
| Molecular Formula | C22H36O7 | sigmaaldrich.com |
| Molecular Weight | 412.52 g/mol | sigmaaldrich.com |
| IUPAC Name | 2-((1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl)oxy)tetrahydro-2H-pyran | sigmaaldrich.com |
| Physical Form | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-mandelonitrile |
| 3-hydroxytyrosol |
| 64Cu-Tz-SarAr |
| 67Ga-THP-trastuzumab |
| 89Zr-oxine |
| 89Zr-tropolone |
| albumin |
| Amino-PEG11-alcohol |
| Antibody-Drug Conjugates (ADCs) |
| Benzyl-PEG5-Alcohol |
| Benzyl-PEG5-amine |
| This compound |
| Biotin |
| DOTA-trastuzumab |
| doxorubicin |
| embelin |
| fluorescein amine |
| Fusarinine C (FSC) |
| Harmine |
| heparin |
| N-hydroxysuccinimide |
| paclitaxel (Taxol) |
| Poly(ethylene glycol) (PEG) |
| Proteolysis Targeting Chimeras (PROTACs) |
| sshuA33-PEG12-TCO |
| Tetrahydropyranyl (THP) |
| TCO-PEG4-NHS |
| Tz-PEG5-NHS |
Advanced Analytical Characterization of Benzyl Peg5 Thp and Its Conjugates
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to the structural verification of Benzyl-PEG5-THP, providing unambiguous evidence of its covalent structure and molecular mass. enovatia.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. intertek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the benzyl (B1604629), PEG, and THP moieties.
In ¹H NMR analysis, the spectrum would exhibit characteristic signals for each part of the molecule. The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm. researchgate.net The benzylic protons (Ph-CH₂-O) would be visible as a distinct singlet around δ 4.5 ppm. The most prominent signal in the spectrum is typically from the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) of the PEG5 chain, which presents as a complex multiplet centered around δ 3.6 ppm. acs.orgmodgraph.co.uk The protons of the THP protecting group would also show characteristic signals, including a methine proton (O-CH-O) at approximately δ 4.6-4.9 ppm and methylene (B1212753) protons in the δ 1.5-2.0 ppm region. researchgate.netyale.edu The integration of these signals allows for the quantitative assessment of the ratio of protons in each moiety, confirming the structure of the intact molecule.
| Structural Moiety | Predicted ¹H NMR Chemical Shift (δ, ppm) | Key Features |
| Benzyl Group (Aromatic) | 7.2 - 7.4 | Multiplet |
| Benzyl Group (Benzylic CH₂) | ~4.5 | Singlet |
| PEG5 Chain (-OCH₂CH₂O-) | ~3.6 | Multiplet, high integral value |
| THP Group (O-CH-O) | 4.6 - 4.9 | Triplet or multiplet |
| THP Group (Ring CH₂) | 1.5 - 2.0 | Multiplet |
This table presents predicted chemical shifts based on typical values for the respective functional groups.
¹³C NMR spectroscopy complements the proton data, providing a count of unique carbon atoms and confirming the carbon skeleton. The analysis would identify the aromatic carbons of the benzyl group, the benzylic carbon, the characteristic repeating signal for the PEG chain carbons around 70 ppm, and the distinct signals for the carbons of the THP ring. modgraph.co.ukyale.edu
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its successful conjugation to other molecules. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the analysis of PEGylated compounds. enovatia.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition by providing a highly accurate mass measurement. enovatia.com
The expected monoisotopic mass of this compound (C₂₂H₃₆O₇) is 412.2461 Da. In a typical ESI-MS spectrum, the compound would be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation by identifying characteristic fragmentation patterns, such as the neutral loss of the THP group or the sequential loss of ethylene glycol units (44.0262 Da). researchgate.net When analyzing a conjugate, such as a protein modified with this compound, MS can confirm the successful reaction by detecting the mass shift corresponding to the addition of the linker. nih.gov
| Parameter | Expected Value | Technique |
| Molecular Formula | C₂₂H₃₆O₇ | - |
| Monoisotopic Mass | 412.2461 Da | HRMS |
| Average Molecular Weight | 412.52 g/mol | - |
| Protonated Adduct [M+H]⁺ | 413.2539 m/z | ESI-MS |
| Sodiated Adduct [M+Na]⁺ | 435.2358 m/z | ESI-MS |
This table provides the calculated molecular weight and expected m/z values for common adducts in mass spectrometry.
Chromatographic Separations for Purity and Heterogeneity Assessment
Chromatographic methods are essential for assessing the purity of the this compound linker and for characterizing the often heterogeneous products that result from conjugation reactions. nih.govsinica.edu.tw
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of small molecule linkers like this compound and for analyzing the products of conjugation reactions. nih.govsinica.edu.tw Reversed-phase HPLC (RP-HPLC) is typically the method of choice for purity assessment. nih.gov The presence of the hydrophobic benzyl group allows for strong retention on nonpolar stationary phases like C18.
A typical RP-HPLC method would utilize a gradient of an organic solvent (like acetonitrile) and water, both often containing a small amount of an acid modifier such as formic acid or trifluoroacetic acid. ejgm.co.ukaustinpublishinggroup.com Purity is determined by integrating the peak area of the main compound and any impurities, which are detected using a UV detector (monitoring the absorbance of the benzyl group's aromatic system, typically around 254 nm) or an evaporative light-scattering detector (ELSD). For PROTAC linkers, purities are often reported to be greater than 95-99%. selleckchem.comselleckchem.com When analyzing conjugates, HPLC can separate the desired PEGylated product from unreacted starting materials and other side products. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component |
| Flow Rate | 0.3 - 1.0 mL/min | Elution of analytes |
| Detection | UV at 254 nm or ELSD/CAD | Quantitation and purity assessment |
| Analysis Type | Gradient elution | Resolution of components with varying polarity |
This table outlines a representative set of conditions for the RP-HPLC analysis of this compound.
Size Exclusion Chromatography (SEC) is an analytical technique that separates molecules based on their hydrodynamic size in solution. While this compound itself is a small molecule, SEC becomes particularly valuable for analyzing its macromolecular conjugates, such as PEGylated proteins. biopharminternational.comlcms.cz
In a typical SEC analysis, a reaction mixture is passed through a column packed with porous beads. Larger molecules, such as a high-molecular-weight protein-linker conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound linker or the unconjugated protein, can penetrate the pores to varying degrees and therefore have a longer path, causing them to elute later. This allows for the effective separation of the desired conjugate from starting materials and the assessment of product homogeneity. biopharminternational.com SEC is often used to quantify the degree of aggregation in biopharmaceutical products, a critical quality attribute. lcms.cz
| Analyte | Principle of Separation | Relative Elution Time |
| Protein-Linker Conjugate | Excluded from most pores due to large size | Earliest |
| Unconjugated Protein | Partially included in pores | Intermediate |
| Free this compound Linker | Included in most pores due to small size | Latest |
This table illustrates the elution order of components in an SEC analysis of a typical conjugation reaction mixture.
Bioanalytical Approaches for In Vitro and Ex Vivo Research
Bioanalytical methods are employed to quantify this compound or its conjugates in complex biological matrices such as plasma, serum, or cell lysates. These studies are essential for understanding the stability, pharmacokinetics, and distribution of the molecule during preclinical development. intertek.comsinica.edu.tw
The gold standard for quantifying small molecules and their metabolites in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netpharm-analyt.com This approach combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net For a molecule like this compound, a specific precursor-to-product ion transition is monitored in multiple reaction monitoring (MRM) mode, which allows for accurate quantification even in the presence of a complex biological background. The stability of the linker, for instance, can be assessed by incubating it in plasma or with specific enzymes and monitoring its degradation over time using LC-MS/MS. nih.govmdpi.com
In addition to LC-MS/MS, immunoassays like the enzyme-linked immunosorbent assay (ELISA) can be developed for PEGylated molecules. acs.org These assays typically use antibodies that can specifically recognize the PEG chain or another part of the conjugate. ELISA can be a high-throughput method for quantifying PEGylated drugs in numerous samples, though its development can be more time-consuming than for an LC-MS/MS method. These bioanalytical techniques are critical for establishing a correlation between in vitro stability and in vivo performance. researchgate.net
Enzyme-Linked Immunosorbent Assays (ELISA) for Conjugate Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile, plate-based technique that serves as a gold standard for the detection and quantification of specific proteins and their conjugates. thermofisher.comprofacgen.com For molecules incorporating a this compound linker, such as Proteolysis Targeting Chimeras (PROTACs) or other bioconjugates, ELISA can be adapted in various formats to confirm the presence and measure the concentration of the intact conjugate in biological samples like plasma, serum, or cell lysates. abcam.comcreative-proteomics.com
Several ELISA strategies are applicable for detecting conjugates containing a PEGylated linker:
Sandwich ELISA: This is a common and robust format. thermofisher.com For a PROTAC conjugate, the assay can be designed to "sandwich" the molecule between two different antibodies. For instance, a plate is coated with a capture antibody that binds to one end of the conjugate (e.g., an antibody against the target protein binder). The sample is added, and after incubation, a second, enzyme-linked detection antibody that recognizes another component of the conjugate (e.g., the E3 ligase binder or the PEG linker itself) is introduced. nih.gov There are also sandwich ELISAs that use two different monoclonal antibodies that both recognize the PEG backbone, which is effective for quantifying PEGylated proteins. lifediagnostics.comeaglebio.com The enzymatic reaction with a substrate produces a signal directly proportional to the concentration of the intact conjugate. 4adi.com
Competitive ELISA: In this format, the conjugate in a sample competes with a known amount of a labeled conjugate for binding to a limited number of capture antibody sites pre-coated on a microplate. abcam.com For example, the plate could be coated with an anti-PEG antibody. The sample is then incubated along with a PEG molecule that has been covalently linked to a reporter like biotin. After washing, a streptavidin-HRP conjugate is added to detect the bound biotinylated PEG. The resulting signal is inversely proportional to the concentration of the this compound conjugate in the sample, as the sample conjugate will have blocked the binding sites. abcam.com
Antigen-Down ELISA: To detect antibodies that may have formed against the conjugate (anti-drug antibodies, or ADAs), the conjugate itself can be immobilized on the plate. 4adi.comkamiyabiomedical.com This is crucial for immunogenicity assessments, as the development of ADAs can affect the efficacy and clearance of the therapeutic. kamiyabiomedical.com
These ELISA methods are critical during drug development for pharmacokinetic (PK) studies, allowing for the quantification of the conjugate over time in biological systems. creative-biolabs.com The choice of format depends on the specific reagents available and the information required, whether it's the concentration of the total conjugate, free payload, or potential immune responses. nih.govcreative-diagnostics.com
Table 1: Representative Data from a Sandwich ELISA for a this compound Conjugate This table shows example data from a sandwich ELISA designed to quantify a hypothetical PROTAC (PROTAC-XYZ) constructed with a this compound linker. The signal (Optical Density) increases with the concentration of the intact conjugate.
| PROTAC-XYZ Concentration (ng/mL) | Mean Optical Density (OD at 450 nm) | Standard Deviation |
| 0 | 0.052 | 0.005 |
| 1.56 | 0.125 | 0.011 |
| 3.13 | 0.210 | 0.015 |
| 6.25 | 0.388 | 0.021 |
| 12.5 | 0.715 | 0.035 |
| 25 | 1.254 | 0.058 |
| 50 | 1.989 | 0.092 |
| 100 | 2.850 | 0.133 |
Quantitative Analysis of Linker Cleavage Products and Metabolites
Understanding the in vivo fate of a this compound-containing conjugate is critical, as its stability and metabolism directly influence its efficacy and safety profile. The primary analytical tool for identifying and quantifying linker cleavage products and other metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netlcms.cz This powerful technique offers the sensitivity and specificity needed to analyze complex biological matrices. sterlingpharmasolutions.comhelsinki.fi
PROTACs and other complex bioconjugates can be susceptible to metabolic degradation in vivo. lcms.cz The linker component is a common site of metabolism. For a molecule containing this compound, several metabolic pathways can lead to cleavage:
Amide Bond Hydrolysis: If the linker is attached to the protein binders via amide bonds, these can be hydrolyzed by endogenous enzymes, cleaving the PROTAC into its constituent parts. lcms.czwaters.com
PEG Chain Metabolism: The polyethylene (B3416737) glycol chain itself can be a site of metabolism. Common biotransformations include oxidation of the ethylene glycol units or O-dealkylation, which can lead to chain cleavage. lcms.czuzh.chnih.gov
THP Group Cleavage: The tetrahydropyranyl (THP) group is a protecting group specifically designed to be labile under acidic conditions, though it can also be subject to enzymatic cleavage.
Using high-resolution mass spectrometry (HRMS), analysts can obtain accurate mass measurements of the parent conjugate and any detected metabolites, which allows for the determination of their elemental formulas. acs.org Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of these molecules. sterlingpharmasolutions.com By analyzing the fragmentation patterns, scientists can pinpoint the exact site of metabolic modification or cleavage. lcms.cz For example, the loss of a specific fragment can indicate that cleavage occurred at a particular bond within the linker. waters.com This detailed structural information is crucial for building a complete picture of the conjugate's metabolic pathway and stability profile. nih.govacs.org
Table 2: Potential Linker Cleavage Products and Metabolites of a Hypothetical this compound Conjugate (PROTAC-XYZ) in LC-MS/MS Analysis This table outlines potential metabolites resulting from the cleavage of a PROTAC containing the this compound linker, as would be identified by LC-MS/MS. The analysis tracks the parent ion and key fragments to elucidate the metabolic pathway.
| Analyte | Description | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Analytical Observation |
| Intact PROTAC-XYZ | The complete, unmodified conjugate. | Varies | Fragments corresponding to POI binder, E3 binder, and linker. | Parent compound detected at highest concentration at time zero; concentration decreases over time. |
| M1: Hydrolyzed Linker (Amide Cleavage) | Cleavage at an amide bond connecting the linker to the Protein of Interest (POI) binder. | Varies | Ion corresponding to the this compound-E3 binder fragment. | Indicates instability of the amide linkage. |
| M2: Oxidized PEG Chain | Addition of an oxygen atom (+16 Da) to one of the ethylene glycol units in the PEG linker. | Parent + 16 | Shift in fragment ions containing the PEG chain. | A common Phase I metabolic reaction on PEG linkers. uzh.ch |
| M3: Cleaved PEG Chain | Cleavage within the PEG linker via O-dealkylation. | Varies | Fragments representing different lengths of the cleaved PEG chain. | Suggests metabolic breakdown of the hydrophilic spacer. lcms.cz |
| M4: Loss of THP Group | Cleavage of the tetrahydropyranyl protecting group from the linker. | Parent - 84 | Loss of 84 Da from the parent ion and relevant fragments. | Indicates lability of the THP protecting group. |
| M5: Benzyl Group Hydroxylation | Addition of a hydroxyl group (+16 Da) to the benzyl ring. | Parent + 16 | Shift in fragment ions containing the benzyl group. | Common aromatic ring oxidation. |
Computational and Theoretical Investigations
Molecular Modeling of Benzyl-PEG5-THP Conformation and Dynamics
Molecular modeling serves as a virtual microscope, enabling the exploration of the three-dimensional structure and movement of this compound at an atomic level. Techniques such as molecular mechanics and molecular dynamics (MD) simulations are employed to predict the molecule's preferred conformations and its dynamic behavior over time.
The conformational landscape of this compound is influenced by various factors, including solvent effects and interactions with other molecules. By simulating the molecule in an aqueous environment, researchers can gain a more realistic understanding of its behavior in a biological context. The tetrahydropyran (B127337) (THP) and benzyl (B1604629) groups add steric bulk and specific interaction points that further define the molecule's conformational preferences.
A representative, albeit hypothetical, summary of conformational analysis from a molecular dynamics simulation is presented below:
| Conformational State | Dihedral Angle (Cα-O-C1-C2) | Energy (kcal/mol) | Occupancy (%) |
| Extended | 175° | -2.5 | 60 |
| Bent | 65° | -1.8 | 30 |
| Folded | -30° | -0.5 | 10 |
This table represents hypothetical data for illustrative purposes.
In Silico Prediction of Cleavage Kinetics and Reactivity Profiles
Computational methods are also employed to predict the chemical reactivity and stability of this compound. The ether linkages within the PEG chain and the acetal (B89532) group of the THP moiety are of particular interest, as their cleavage can impact the stability and release characteristics of conjugates. Quantum mechanics (QM) calculations can be used to model the electronic structure of the molecule and predict the likelihood of specific chemical reactions.
By calculating the activation energies for potential degradation pathways, such as hydrolysis of the THP group, researchers can estimate the kinetic stability of the molecule under various conditions. This information is crucial for designing linkers with appropriate stability for their intended application. For instance, a linker that degrades too quickly may not allow for sufficient target engagement, while one that is too stable might hinder the release of a payload in certain applications.
Density Functional Theory (DFT) is a common QM method used to investigate reactivity. These calculations can identify the most reactive sites on the molecule and predict how it will interact with other chemical species.
Rational Design of Modified this compound Derivatives for Enhanced Functionality
The insights gained from molecular modeling and reactivity predictions pave the way for the rational design of new this compound derivatives with improved properties. mdpi.com By systematically modifying the structure of the parent molecule and computationally evaluating the effects of these changes, researchers can design new linkers with enhanced functionality without the need for extensive trial-and-error synthesis.
For example, the length of the PEG chain can be altered to optimize the distance between the two ends of a PROTAC, potentially leading to more effective ternary complex formation. Computational docking studies can be used to predict how these modified linkers will bind to target proteins and E3 ligases. Furthermore, the benzyl and THP groups can be substituted with other chemical moieties to fine-tune properties such as solubility, cell permeability, and metabolic stability.
The following table illustrates a hypothetical example of how computational predictions could guide the design of new derivatives:
| Derivative | Modification | Predicted Solubility (LogS) | Predicted Stability (t½ in plasma) |
| BPT-1 | Original | -3.5 | 24 hours |
| BPT-2 | -CH3 on Benzyl | -3.7 | 26 hours |
| BPT-3 | -F on Benzyl | -3.4 | 30 hours |
| BPT-4 | PEG6 linker | -3.2 | 24 hours |
This table represents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Studies of this compound in Conjugate Systems via Computational Chemistry
By creating a library of virtual compounds with variations in the linker structure and then using computational methods to predict their activity, researchers can identify key structural features that are important for function. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific physicochemical properties of the linker, such as its length, flexibility, and hydrogen bonding capacity, with the degradation efficiency of the resulting PROTAC. researchgate.net
These computational SAR studies can help to build a predictive model for the design of new linkers. By understanding the relationship between the linker's structure and its activity, scientists can more efficiently design molecules with desired biological profiles. nih.gov
Future Perspectives and Research Challenges
Development of Novel Benzyl-PEG5-THP Architectures for Multimodal Applications
Future research will focus on designing novel architectures of this compound to enable multimodal applications, particularly in theranostics, which combines diagnostic imaging with therapeutic intervention. This involves creating sophisticated conjugates that can simultaneously target disease sites, deliver therapeutic payloads, and provide real-time imaging feedback. Advanced designs may incorporate multiple functional moieties, such as targeting ligands, imaging agents (e.g., quantum dots, fluorescent probes, or radiometals), and therapeutic drugs, onto a single this compound scaffold. The challenge lies in precisely controlling the conjugation of these diverse components to maintain their individual functionalities while achieving synergistic effects. Research into multivalent polymer conjugations is crucial, addressing the inherent heterogeneity introduced by such complex syntheses and ensuring that the resulting architectures translate into tangible biological advantages acs.org.
Advancements in Orthogonal Cleavage Mechanisms for Spatiotemporal Control
A significant area of future development for this compound systems is the advancement of orthogonal cleavage mechanisms to achieve precise spatiotemporal control over drug release. This entails engineering linkers that can be selectively triggered by specific endogenous or exogenous stimuli, such as pH, enzymes, redox potential, light, or magnetic fields nih.govnih.govtandfonline.com. The goal is to ensure that the therapeutic payload is released only at the target site and at the desired time, thereby maximizing efficacy and minimizing off-target effects. Future research will explore novel stimuli-responsive linkers that offer higher specificity and faster response times. For instance, enzyme-responsive linkers, such as those sensitive to matrix metalloproteinases (MMPs) or cathepsin B, are being investigated for their potential in tumor-specific drug release nih.gov. Similarly, pH-sensitive hydrazone or cis-aconityl linkers are being refined for intracellular drug delivery in acidic endosomal compartments tandfonline.comresearchgate.net. The development of dual- or multi-responsive systems, which can be triggered by a combination of stimuli, also represents a promising avenue for enhanced control tandfonline.com.
Integration into Next-Generation "Smart" Drug Delivery Platforms and Bioimaging Probes
The integration of this compound into next-generation "smart" drug delivery platforms and advanced bioimaging probes is a key future direction. This involves leveraging the unique properties of PEGylated THP constructs within more complex nanomedicine architectures designed for enhanced therapeutic and diagnostic capabilities. For example, this compound could be incorporated into stimuli-responsive nanocarriers, such as pH-sensitive micelles or enzyme-cleavable liposomes, to create sophisticated drug delivery systems that respond dynamically to the tumor microenvironment nih.gov. Furthermore, its potential as a component in advanced bioimaging probes is being explored, where its PEGylation can improve circulation time and reduce RES uptake, allowing for better accumulation in target tissues nih.govresearchgate.net. Research is also progressing on integrating these systems with other technologies, such as biosensors and artificial intelligence, to create more precise and remotely monitored drug delivery systems nih.gov. The development of theranostic nanoparticles that combine imaging and therapeutic functionalities, potentially utilizing this compound as a scaffold, is a significant focus nih.govmdpi.com.
Exploration of Bench-to-Bedside Translational Research Avenues for this compound-based Technologies
The ultimate goal for this compound-based technologies is their successful translation from laboratory research to clinical application phri.cadocwirenews.comspinehealth.org. This "bench-to-bedside" progression involves navigating a complex pathway that includes preclinical studies in animal models, followed by rigorous clinical trials (Phase I, II, and III) to assess safety and efficacy in humans docwirenews.com. Key translational challenges include ensuring reproducibility of synthesis and formulation, demonstrating long-term stability and safety, addressing potential immunogenicity concerns related to PEGylation (e.g., anti-PEG antibodies), and optimizing manufacturing processes for scalability and cost-effectiveness mdpi.comnih.govmdpi.com. Future research must also consider the broader community-level impact, including health equity and access to these advanced therapies nln.org. Collaborative efforts between academic institutions, industry, and regulatory bodies are crucial for overcoming these hurdles and bringing this compound-based innovations to patients phri.caopenaccessjournals.com.
Q & A
Q. What are the key structural and physicochemical properties of Benzyl-PEG5-THP, and how are they characterized experimentally?
Q. How is this compound typically used in drug delivery or bioconjugation studies?
The THP group acts as a protecting group for alcohols, while the PEG spacer enhances solubility and reduces immunogenicity. Common applications include:
- Prodrug Design : THP protects active hydroxyl groups until enzymatic cleavage in target tissues.
- Linker in Bioconjugates : PEG5 bridges biomolecules (e.g., antibodies) to therapeutic payloads.
- Solubility Enhancement : PEG chains improve aqueous solubility of hydrophobic drugs .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Methodological considerations:
- Reagent Ratios : Adjust stoichiometry of benzyl-PEG5-OH and THP-activating agents (e.g., tosylic acid) to minimize side reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to prevent PEG chain degradation.
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product efficiently .
- Scale-Up Challenges : Monitor exothermic reactions during scaling; incremental increases in batch size (e.g., 10x) are advised for reproducibility .
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH conditions?
Contradictory stability results often arise from:
- pH-Dependent Hydrolysis : THP groups hydrolyze faster in acidic conditions (pH < 4), while PEG remains stable.
- Experimental Design : Use buffered solutions (pH 2–9) and quantify degradation via HPLC at timed intervals.
- Statistical Validation : Apply ANOVA or Tukey’s test to compare degradation rates across pH levels, ensuring n ≥ 3 replicates . Example Workflow :
- Prepare solutions at pH 2, 7, and 2.
- Incubate this compound at 37°C.
- Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
Q. How should researchers design studies to evaluate the biocompatibility of this compound in cellular models?
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time):
- Population : Human hepatocytes (e.g., HepG2 cells).
- Intervention : Exposure to this compound (0.1–100 µM).
- Comparison : Untreated cells or PEG-only controls.
- Outcome : Cell viability (MTT assay), apoptosis markers (caspase-3), and oxidative stress (ROS levels).
- Time : 24–72 hours. Include dose-response curves and EC₅₀ calculations to establish toxicity thresholds .
Q. What methodologies ensure reproducible data when using this compound in polymer-based nanoparticle formulations?
Critical steps include:
- Standardized Nanoparticle Preparation : Use microfluidics for uniform size distribution.
- Characterization : Dynamic Light Scattering (DLS) for size, Zeta Potential for surface charge.
- Batch Consistency : Pre-qualify PEG5-THP batches via NMR and HPLC before formulation . Common Pitfalls :
- Aggregation due to improper storage (solution phase vs. lyophilized).
- Variability in THP deprotection efficiency across cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
